Cas no 1339685-48-1 (Pyrazine, 2-(3-piperidinylmethyl)-)

Pyrazine, 2-(3-piperidinylmethyl)- 化学的及び物理的性質
名前と識別子
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- Pyrazine, 2-(3-piperidinylmethyl)-
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- インチ: 1S/C10H15N3/c1-2-9(7-11-3-1)6-10-8-12-4-5-13-10/h4-5,8-9,11H,1-3,6-7H2
- InChIKey: ZSDVXCVTLVTWAD-UHFFFAOYSA-N
- ほほえんだ: C1(CC2CCCNC2)=NC=CN=C1
じっけんとくせい
- 密度みつど: 1.059±0.06 g/cm3(Predicted)
- ふってん: 290.4±20.0 °C(Predicted)
- 酸性度係数(pKa): 10.10±0.10(Predicted)
Pyrazine, 2-(3-piperidinylmethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1668633-0.5g |
2-[(piperidin-3-yl)methyl]pyrazine |
1339685-48-1 | 0.5g |
$1316.0 | 2023-06-04 | ||
Enamine | EN300-1668633-0.1g |
2-[(piperidin-3-yl)methyl]pyrazine |
1339685-48-1 | 0.1g |
$1207.0 | 2023-06-04 | ||
Enamine | EN300-1668633-2.5g |
2-[(piperidin-3-yl)methyl]pyrazine |
1339685-48-1 | 2.5g |
$2688.0 | 2023-06-04 | ||
Enamine | EN300-1668633-1.0g |
2-[(piperidin-3-yl)methyl]pyrazine |
1339685-48-1 | 1g |
$1371.0 | 2023-06-04 | ||
Enamine | EN300-1668633-0.25g |
2-[(piperidin-3-yl)methyl]pyrazine |
1339685-48-1 | 0.25g |
$1262.0 | 2023-06-04 | ||
Enamine | EN300-1668633-0.05g |
2-[(piperidin-3-yl)methyl]pyrazine |
1339685-48-1 | 0.05g |
$1152.0 | 2023-06-04 | ||
Enamine | EN300-1668633-5.0g |
2-[(piperidin-3-yl)methyl]pyrazine |
1339685-48-1 | 5g |
$3977.0 | 2023-06-04 | ||
Enamine | EN300-1668633-10.0g |
2-[(piperidin-3-yl)methyl]pyrazine |
1339685-48-1 | 10g |
$5897.0 | 2023-06-04 |
Pyrazine, 2-(3-piperidinylmethyl)- 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
Pyrazine, 2-(3-piperidinylmethyl)-に関する追加情報
2-(3-Piperidinylmethyl)pyrazine (CAS No. 1339685-48-1): An Overview of a Versatile Compound in Medicinal Chemistry
2-(3-Piperidinylmethyl)pyrazine, with the CAS number 1339685-48-1, is a notable compound in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This pyrazine derivative is characterized by a piperidine ring attached to a pyrazine scaffold, which confers it with a range of biological activities and makes it an attractive target for drug discovery and development.
The chemical structure of 2-(3-piperidinylmethyl)pyrazine consists of a six-membered piperidine ring linked to a five-membered pyrazine ring via a methylene bridge. This combination of heterocyclic rings provides the molecule with distinct chemical properties, including high stability, lipophilicity, and the ability to form hydrogen bonds. These properties are crucial for its interactions with biological targets and its potential as a lead compound in drug design.
Recent studies have highlighted the diverse biological activities of 2-(3-piperidinylmethyl)pyrazine. One of the most significant areas of research has been its potential as an antidepressant. Preclinical studies have shown that this compound can modulate serotonin and norepinephrine levels in the brain, which are key neurotransmitters involved in mood regulation. Specifically, it has been found to enhance serotonin reuptake inhibition, making it a promising candidate for the treatment of mood disorders.
In addition to its antidepressant properties, 2-(3-piperidinylmethyl)pyrazine has also been investigated for its neuroprotective effects. Research has demonstrated that this compound can protect neurons from oxidative stress and inflammation, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective activity is attributed to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines.
The pharmacokinetic profile of 2-(3-piperidinylmethyl)pyrazine has also been extensively studied. It exhibits good oral bioavailability and favorable distribution properties, allowing it to effectively reach target tissues in the body. Furthermore, its metabolic stability ensures that it remains active for an extended period, which is beneficial for maintaining therapeutic efficacy over time.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(3-piperidinylmethyl)pyrazine in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at various doses, with no significant adverse effects reported. These findings have paved the way for further clinical investigations, including phase II and III trials, to assess its therapeutic potential in larger patient populations.
Beyond its direct therapeutic applications, 2-(3-piperidinylmethyl)pyrazine serves as a valuable scaffold for the development of novel compounds. Chemists and pharmacologists have used this molecule as a starting point to synthesize derivatives with enhanced potency and selectivity. For instance, modifications to the piperidine ring or the pyrazine scaffold have led to compounds with improved pharmacological profiles and reduced side effects.
The synthesis of 2-(3-piperidinylmethyl)pyrazine involves several well-established chemical reactions. One common approach is the condensation of 2-chloromethylpyrazine with piperidine in the presence of a base, followed by purification steps such as column chromatography or recrystallization. The ease of synthesis and scalability make this compound accessible for both academic research and industrial applications.
In conclusion, 2-(3-piperidinylmethyl)pyrazine (CAS No. 1339685-48-1) is a versatile compound with significant potential in medicinal chemistry. Its unique chemical structure, combined with its diverse biological activities, makes it an attractive target for drug discovery and development. Ongoing research continues to uncover new applications and optimize its therapeutic properties, positioning it as a promising candidate for future pharmaceutical products.
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